molecular formula C17H21IN2O4S B286139 Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Numéro de catalogue: B286139
Poids moléculaire: 476.3 g/mol
Clé InChI: MDVJGNZZYHVQRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of IKKε (IKBKE). TBK1 and IKKε are two important kinases that regulate the innate immune response. MPI-0479605 has been shown to have potential for the treatment of inflammatory and autoimmune diseases, as well as cancer.

Mécanisme D'action

TBK1 and IKKε are two kinases that are activated by various stimuli, including viral infection and cellular stress. Once activated, they phosphorylate several downstream targets, including the transcription factor IRF3, which leads to the production of type I interferons and other cytokines. Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activity of TBK1 and IKKε, thereby reducing the production of type I interferons and other cytokines.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of type I interferons and other cytokines in various cell types, including dendritic cells and macrophages. In addition, this compound has been shown to reduce the activation of T cells and B cells, which are important components of the adaptive immune response. These effects are thought to be responsible for the anti-inflammatory and immunosuppressive effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several advantages as a research tool. It is a specific inhibitor of TBK1 and IKKε, which allows for the study of their individual contributions to the immune response. In addition, this compound has been shown to be effective in various preclinical models of disease, which suggests that it may have therapeutic potential. However, there are also limitations to the use of this compound. It is a small molecule inhibitor, which may have off-target effects. In addition, the effects of this compound may be context-dependent, as the immune response is complex and can vary depending on the stimulus and the cell type.

Orientations Futures

There are several future directions for research on Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. One area of interest is the potential use of this compound in combination with other immunomodulatory agents, such as checkpoint inhibitors or other kinase inhibitors. Another area of interest is the development of more potent and selective inhibitors of TBK1 and IKKε. Finally, the role of TBK1 and IKKε in other physiological processes, such as metabolism and autophagy, is an area of active investigation.

Méthodes De Synthèse

The synthesis of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been described in several scientific articles. It involves the condensation of 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3-iodo-5-methoxy-4-propoxybenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with methyl iodide and potassium carbonate to yield the final product.

Applications De Recherche Scientifique

Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In a mouse model of multiple sclerosis, this compound was shown to reduce the severity of the disease and delay disease onset. In a mouse model of rheumatoid arthritis, this compound was shown to reduce joint inflammation and bone destruction. In addition, this compound has been shown to have anti-tumor activity in several cancer cell lines.

Propriétés

Formule moléculaire

C17H21IN2O4S

Poids moléculaire

476.3 g/mol

Nom IUPAC

methyl 4-(3-iodo-5-methoxy-4-propoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H21IN2O4S/c1-5-6-24-15-11(18)7-10(8-12(15)22-3)14-13(16(21)23-4)9(2)19-17(25)20-14/h7-8,14H,5-6H2,1-4H3,(H2,19,20,25)

Clé InChI

MDVJGNZZYHVQRW-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC)OC

SMILES canonique

CCCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.